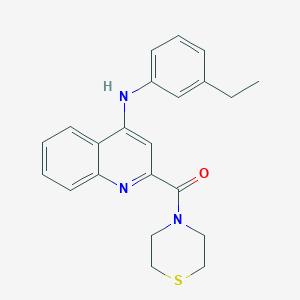
(4-((3-Ethylphenyl)amino)quinolin-2-yl)(thiomorpholino)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound , (4-((3-Ethylphenyl)amino)quinolin-2-yl)(thiomorpholino)methanone, is a chemically synthesized molecule that likely exhibits a complex structure with potential biological activity. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from similar compounds discussed within the research.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that typically start with a base molecule, such as a 4-aminoquinoline, which is then functionalized with various reagents to introduce different substituents. For example, the synthesis of disubstituted (4-aminocinnolin-3-yl)-aryl-methanones from aryl-hydrazonomalononitrile is described as a one-step procedure . Similarly, the conversion of 4-aminoquinolines to tricyclic quinolinones and the synthesis of N-(quinolin-4-yl)carbamates from 4-aminoquinolines have been achieved through reactions with chloroformates . These methods could potentially be adapted to synthesize the compound of interest by choosing appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed using spectroscopic methods, such as UV, IR, NMR, and mass spectrometry . Density functional theory (DFT) calculations are also employed to optimize the structure and interpret vibrational spectra, providing insights into bonding features and structural changes due to substituent effects .
Chemical Reactions Analysis
The chemical reactivity of similar compounds is explored through various reactions. For instance, cyclocondensation reactions have been used to create pyrido[3,2-c]cinnoline derivatives . The introduction of different functional groups can lead to the formation of novel heterocyclic compounds with potential biological activities, as seen in the synthesis of (1H-pyrazol-1-yl)(quinolin-4-yl)methanones .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are closely related to their molecular structure. The presence of different substituents can significantly influence these properties. For example, the introduction of a trifluoromethyl group has been shown to affect the cytotoxicity of the resulting compounds . The HOMO-LUMO energy gap obtained from DFT calculations can provide information on the thermodynamic stability and reactivity of the compounds .
Relevant Case Studies
While the provided papers do not directly discuss the compound , they do offer insights into the biological activities of structurally related compounds. For instance, some of the synthesized compounds have been tested against cancer cell lines , and others have been evaluated for their cytotoxicity in human leukocytes . These studies suggest that the compound of interest may also possess biological activities worth investigating.
属性
IUPAC Name |
[4-(3-ethylanilino)quinolin-2-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3OS/c1-2-16-6-5-7-17(14-16)23-20-15-21(22(26)25-10-12-27-13-11-25)24-19-9-4-3-8-18(19)20/h3-9,14-15H,2,10-13H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZBOVZPHFYTNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)N4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((3-Ethylphenyl)amino)quinolin-2-yl)(thiomorpholino)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(Z)-(2-methylimino-1-nitro-2-pyrrolidin-1-ylethylidene)amino]-3-(trifluoromethyl)aniline](/img/structure/B3000570.png)
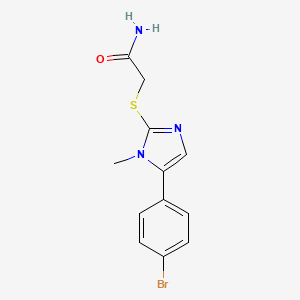
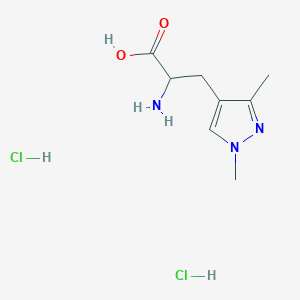
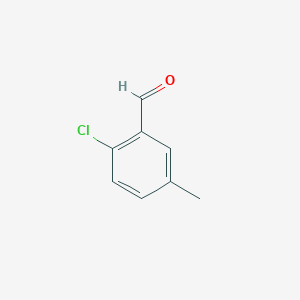
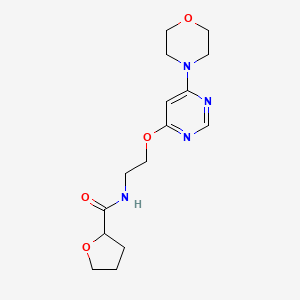
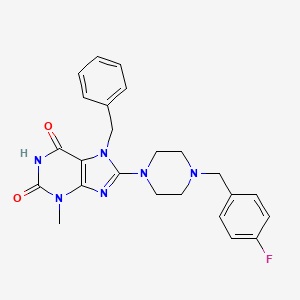
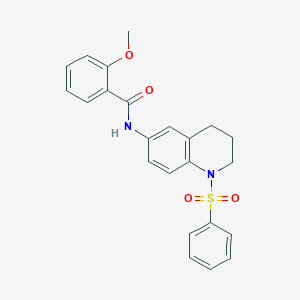
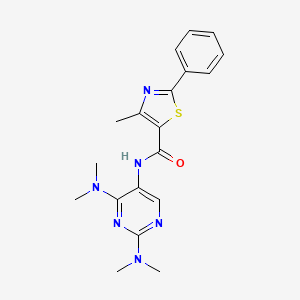
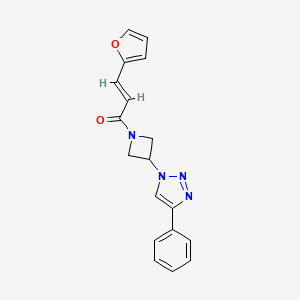
![2-[3-Bromo-5-ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile](/img/structure/B3000584.png)
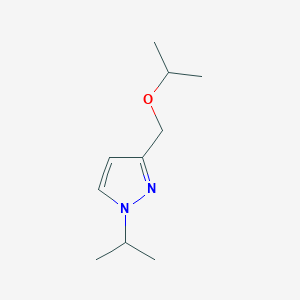
![6-Cyclopropyl-2-[1-(naphthalene-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3000586.png)
![methyl 2-{1-[2-(1H-indol-3-yl)ethyl]-4-methoxy-2-oxo-1,2-dihydro-3-pyridinyl}acetate](/img/structure/B3000590.png)
![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B3000592.png)